エピピノレシノール

概要

説明

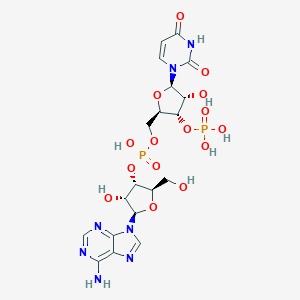

Epipinoresinol is a lignan, a type of phenylpropanoid-derived compound, commonly found in various plant species. It is an enantiomer of pinoresinol, characterized by its unique stereochemistry. Lignans like epipinoresinol are known for their diverse biological activities, including antioxidant, antiviral, and anticancer properties .

科学的研究の応用

Epipinoresinol has a broad spectrum of applications in scientific research:

Chemistry: Used as a model compound for studying lignan biosynthesis and structural characterization.

Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.

Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antioxidant activities.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products

作用機序

Target of Action

Epipinoresinol is an important component of the medicinal herb Eucommia ulmoides . It belongs to the group of furofuran-type lignans consisting of two phenylpropane units .

Mode of Action

It has been shown that epipinoresinol can interact with its targets to produce significant biological effects . For instance, in the case of Sesamum alatum, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes methylenedioxy bridge (MDB) formation in Epipinoresinol to produce pluviatilol .

Biochemical Pathways

Epipinoresinol is involved in the biosynthesis of lignans, a diverse class of phenylpropanoid-derived plant specialized metabolites . In the case of Sesamum alatum, CYP81Q3, a P450 orthologous to S. indicum CYP81Q1, specifically catalyzes MDB formation in Epipinoresinol to produce pluviatilol . Both Epipinoresinol and pluviatilol are putative intermediates of 2-episesalatin based on their diastereomeric configurations .

Pharmacokinetics

A study on pinoresinol and its diglucoside, which are structurally similar to epipinoresinol, showed that they have good kinetic solubility, moderate plasma protein binding activities, and low metabolic rates .

Result of Action

Epipinoresinol has been shown to have significant antiproliferative effects when tested against two types of colon cancer cell lines . Furthermore, it has been suggested that Epipinoresinol may act as a re-sensitizer of P-glycoprotein-dependent doxorubicin-resistance NCI/ADR-RES cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epipinoresinol. Epigenetics, a field that focuses on a range of molecular mechanisms which modify DNA while leaving the underlying genetic sequence intact, has shown that environmental factors such as behaviors, nutrition, and chemicals and industrial pollutants can affect cellular epigenetics and, hence, human health . Therefore, it is plausible that similar environmental factors could also influence the action of Epipinoresinol.

生化学分析

Biochemical Properties

Epipinoresinol interacts with the enzyme CYP81Q3, which specifically catalyzes methylenedioxy bridge (MDB) formation in Epipinoresinol to produce another compound called (+)-Pluviatilol . This interaction is crucial for the biosynthesis of (+)-2-episesalatin in Sesamum alatum .

Molecular Mechanism

The molecular mechanism of Epipinoresinol involves the formation of a methylenedioxy bridge (MDB) by the enzyme CYP81Q3 . This MDB formation is a crucial step in the biosynthesis of (+)-2-episesalatin .

Metabolic Pathways

Epipinoresinol is involved in the biosynthesis of (+)-2-episesalatin, a process that involves the enzyme CYP81Q3

準備方法

Synthetic Routes and Reaction Conditions: Epipinoresinol can be synthesized through the radical coupling of coniferyl alcohol. One efficient method involves using 5-bromoconiferyl alcohol, which undergoes a peroxidase-mediated radical coupling reaction to form 5,5′-bromopinoresinol. This intermediate is then hydro-debrominated to yield epipinoresinol .

Industrial Production Methods: Industrial production of epipinoresinol often involves biotransformation techniques. For instance, fermentation of Eucommiae Cortex extract with traditional Mucor species like Aspergillus niger and Actinomucor elegans has been reported to produce epipinoresinol .

化学反応の分析

Types of Reactions: Epipinoresinol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Epipinoresinol can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of epipinoresinol, which can further undergo functionalization to yield a wide range of bioactive compounds .

類似化合物との比較

Pinoresinol: Another lignan with similar antioxidant properties but different stereochemistry.

Phillygenin: Known for its anti-inflammatory and hepatoprotective effects.

Kobusin: Exhibits antimicrobial and antioxidant activities.

Asarinin: Recognized for its neuroprotective and anti-inflammatory properties

Uniqueness of Epipinoresinol: Epipinoresinol is unique due to its specific stereochemistry, which influences its biological activity and interaction with enzymes. Its distinct configuration allows it to participate in unique biochemical pathways, making it a valuable compound for both research and industrial applications .

特性

IUPAC Name |

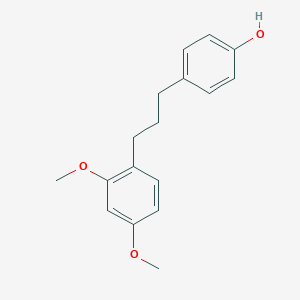

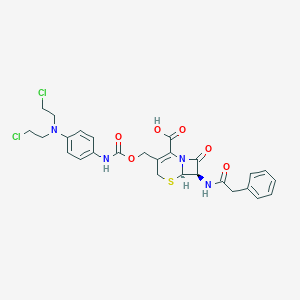

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-41-4, 24404-50-0 | |

| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Epipinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIPINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-epipinoresinol?

A1: (+)-Epipinoresinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Are there any characteristic spectroscopic features that distinguish (+)-epipinoresinol from its diastereomer, pinoresinol?

A2: Yes, while both compounds share similar 1H and 13C NMR spectral patterns, slight differences in chemical shifts, particularly for protons and carbons around the tetrahydrofuran ring, can be used to distinguish them. Additionally, optical rotation measurements confirm their distinct stereochemistry. [, ]

Q3: What are some of the reported biological activities of (+)-epipinoresinol?

A3: Studies have shown that (+)-epipinoresinol exhibits various biological activities including antioxidant [], anti-inflammatory [], analgesic [], and potential anti-cancer effects []. It also demonstrates inhibitory activity against acetylcholinesterase, an enzyme involved in Alzheimer’s disease. []

Q4: What is known about the mechanism behind the anti-inflammatory activity of (+)-epipinoresinol?

A4: Although more research is needed, studies suggest that (+)-epipinoresinol may exert its anti-inflammatory effects by attenuating the p38 and ERK kinase pathways, which are involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. []

Q5: Does (+)-epipinoresinol demonstrate any activity against Leishmania parasites?

A5: Yes, in vitro studies have shown that (+)-epipinoresinol-4-O-β-d-glucopyranoside, a glycosylated derivative of (+)-epipinoresinol, exhibits promising activity against Leishmania braziliensis promastigotes. Computational studies suggest potential multi-targeting effects against both L. major and L. braziliensis. []

Q6: How is (+)-epipinoresinol biosynthesized in plants?

A6: (+)-Epipinoresinol is derived from the phenylpropanoid pathway, with coniferyl alcohol as a key precursor. The exact biosynthetic steps leading to (+)-epipinoresinol may vary between plant species, but typically involve dimerization and cyclization reactions. [, ]

Q7: Are there specific enzymes involved in the biosynthesis of (+)-epipinoresinol?

A7: While the complete enzymatic pathway for (+)-epipinoresinol biosynthesis remains to be fully elucidated, certain enzymes, such as dirigent proteins, are believed to play a role in controlling the stereospecific coupling of coniferyl alcohol units during lignan formation. []

Q8: Is (+)-epipinoresinol metabolized by the human gut microbiota?

A8: While specific information on the metabolism of (+)-epipinoresinol by gut microbiota is limited, other furofuran lignans are known to be metabolized by gut bacteria, leading to the formation of enterolactone, a mammalian lignan with potential biological activities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

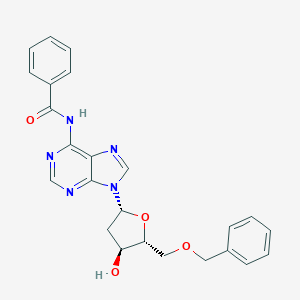

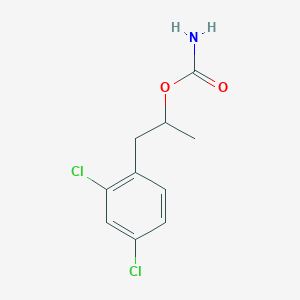

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)

![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)